Cas no 771533-61-0 (Benzenamine, 4-(9H-pyrido[3,4-b]indol-1-yl)-)
771533-61-0 structure
Product Name:Benzenamine, 4-(9H-pyrido[3,4-b]indol-1-yl)-
CAS-nummer:771533-61-0
MF:C17H13N3
MW:259.305223226547
CID:536583
PubChem ID:70681574
Update Time:2025-04-19
Benzenamine, 4-(9H-pyrido[3,4-b]indol-1-yl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, 4-(9H-pyrido[3,4-b]indol-1-yl)-
- 4-(9H-pyrido[3,4-b]indol-1-yl)aniline
- 4-(9H-beta-carbolin-1-yl)phenylamine
- 771533-61-0
- AT-417/43484892
- DTXSID30742643
- CHEMBL2030640
- 4-(9H-beta-Carbolin-1-yl)aniline
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- Inchi: 1S/C17H13N3/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17/h1-10,20H,18H2
- InChI-sleutel: HBOGPLJZSXJAJR-UHFFFAOYSA-N
- LACHT: N1C2C=CC=CC=2C2C=CN=C(C3C=CC(=CC=3)N)C1=2
Berekende eigenschappen
- Exacte massa: 259.110947427g/mol
- Monoisotopische massa: 259.110947427g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 1
- Complexiteit: 337
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 54.7Ų
Benzenamine, 4-(9H-pyrido[3,4-b]indol-1-yl)- Gerelateerde literatuur
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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